2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3/c1-22-10-4-3-9(7-11(10)23-2)20-13-12(17-18-20)14(21)19(6-5-15)8-16-13/h3-4,7-8H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOLLIFLUDQARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC#N)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities that make it a candidate for further investigation:
-
Antitumor Activity :
- Compounds with similar triazolopyrimidine structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), demonstrating significant cytotoxic effects with IC50 values in the micromolar range .
-
Kinase Inhibition :
- The triazolopyrimidine core is known for its role in kinase inhibition. Preliminary studies suggest that this compound could be explored for its potential to inhibit specific kinases involved in cancer progression and other diseases.
- Antimicrobial Properties :
Synthesis and Modification
The synthesis of 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile typically involves multi-step organic reactions. These include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the dimethoxyphenyl group via electrophilic aromatic substitution.
- Final modifications to introduce the acetonitrile moiety.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Cancer Research :
-
Pharmacological Studies :
- Investigations into the pharmacokinetics and pharmacodynamics of similar compounds have shown favorable absorption and distribution characteristics in biological systems. This suggests that the compound may also exhibit good bioavailability and therapeutic efficacy.
Comparative Analysis with Related Compounds
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Analysis:
- 3,4-Dimethoxyphenyl vs.
- Acetonitrile (CN) vs. Ester Groups : The nitrile group increases electrophilicity and metabolic stability, whereas esters (e.g., in ) may improve membrane permeability.
Biological Activity
The compound 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is a heterocyclic compound belonging to the triazolopyrimidine family. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry and pharmacological research. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22N6O5
- Molecular Weight : 414.4 g/mol
- CAS Number : 872594-51-9
The compound comprises a triazolopyrimidine core with a dimethoxyphenyl substituent and an acetonitrile group. This structural composition is crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer properties. The compound has been investigated for its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.1 | Induces apoptosis and cell cycle arrest at SubG1/G1 |
| HCT116 (Colon) | 1.6 | Inhibits proliferation through apoptosis |
| HepG2 (Liver) | 3.3 | Alters cellular signaling pathways |
Studies have shown that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
Kinase Inhibition
The triazolopyrimidine core is known for its kinase inhibition properties. Preliminary studies suggest that this compound may inhibit key kinases involved in cancer progression:
- BRAF(V600E) : A mutation commonly associated with melanoma.
- EGFR : Overexpressed in various cancers leading to uncontrolled cell growth.
In vitro assays demonstrated that the compound could effectively inhibit these kinases, thus providing a rationale for further development as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to reduced proliferation rates in cancerous cells.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways via mitochondrial dysfunction.
- Kinase Inhibition : By targeting specific kinases, it interferes with signaling pathways essential for tumor growth and survival.
Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound against various cancer cell lines revealed promising results. The authors reported a significant reduction in cell viability across tested lines with an emphasis on the MCF-7 line, where the compound showed the highest potency .
Study 2: Mechanistic Insights
Another investigation focused on understanding the molecular mechanisms underlying its anticancer effects. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that treatment with this compound leads to increased sub-G1 populations indicative of apoptosis .
Q & A
Q. What are the key synthetic routes for preparing 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile, and what reagents/conditions are critical for optimizing yield?
The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions. For analogous compounds (e.g., triazolopyrimidine cores with dimethoxyphenyl groups), critical steps include:
- Core formation : Cyclization of precursors (e.g., pyrimidine derivatives) with triazole-forming reagents like sodium azide under acidic conditions .
- Substituent introduction : The dimethoxyphenyl group is often introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling) using palladium catalysts .
- Acetonitrile functionalization : The nitrile group is incorporated via alkylation or condensation reactions, requiring controlled pH and solvent polarity to avoid side reactions .
Key reagents : DMF as solvent, triethylamine as base, and Pd(PPh₃)₄ for cross-coupling. Yield optimization requires strict temperature control (60–80°C) and HPLC purification (>95% purity) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
Structural validation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent integration (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, acetonitrile carbons at ~115 ppm) .
- X-ray crystallography : Single-crystal analysis resolves the triazolopyrimidine core’s planar geometry and confirms substituent positions (e.g., bond angles near 120° for aromatic systems) .
- IR spectroscopy : Stretching frequencies for C≡N (~2250 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) validate functional groups .
Q. What biological targets are associated with triazolopyrimidine derivatives like this compound, and what assays are used to evaluate activity?
Triazolopyrimidines often target enzymes (e.g., kinases) or receptors. Assays include:
- Kinase inhibition : ATP-binding site competition assays using fluorescence polarization or radioactive labeling .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Receptor binding : Radioligand displacement studies (e.g., for GPCRs) using scintillation counting .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding interactions of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole ring’s electron-deficient nature enhances electrophilic reactivity .
- Molecular docking : Simulates binding poses with targets (e.g., CDK2). Docking scores correlate with experimental IC₅₀ values, guiding SAR optimization .
Software : AutoDock Vina or Schrödinger Suite for docking; Gaussian for DFT .
Q. What strategies resolve contradictions in spectral or bioactivity data between similar triazolopyrimidine derivatives?
- Meta-analysis : Compare NMR/X-ray data across analogs to identify systematic errors (e.g., solvent effects on chemical shifts) .
- Dose-response validation : Re-test disputed bioactivity using orthogonal assays (e.g., SPR vs. fluorescence for binding affinity) .
- Synthetic reproducibility : Verify reaction conditions (e.g., inert atmosphere purity) to rule out oxidative byproducts .
Q. How does the 3,4-dimethoxyphenyl substituent influence the compound’s pharmacokinetic properties compared to other aryl groups?
- Lipophilicity : The dimethoxyphenyl group increases logP compared to unsubstituted phenyl, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic stability : Methoxy groups reduce CYP450-mediated oxidation, improving half-life in microsomal assays (e.g., human liver microsomes) .
- Data comparison :
| Substituent | logP | Microsomal Stability (% remaining) |
|---|---|---|
| 3,4-Dimethoxyphenyl | 2.8 | 85% (1 h) |
| 4-Fluorophenyl | 2.1 | 65% (1 h) |
| Phenyl | 1.7 | 50% (1 h) |
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?
- Low yield in cyclization : Optimize stoichiometry of triazole-forming reagents (e.g., NaN₃) and use flow chemistry for better heat management .
- Purification bottlenecks : Replace column chromatography with preparative HPLC or crystallization (e.g., aqueous DMF for high-purity crystals) .
- Byproduct formation : Monitor intermediates via LC-MS and adjust reaction time/temperature .
Q. How do structural modifications (e.g., replacing acetonitrile with amide groups) affect biological activity?
Q. What analytical techniques are essential for stability testing under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13, heat (40–60°C), and light to identify degradation pathways (HPLC-UV monitoring) .
- Mass spectrometry : Characterize degradation products (e.g., hydrolysis of the nitrile to amide) .
- Circular dichroism : Assess conformational stability in buffer solutions .
Q. How can researchers reconcile discrepancies between in vitro bioactivity and in vivo efficacy for this compound?
- Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and metabolism (e.g., via LC-MS/MS in plasma) .
- Formulation optimization : Use nanoemulsions or liposomes to improve solubility and target engagement .
- Mechanistic studies : Validate target engagement in vivo via PET imaging or Western blotting of phosphorylated kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
